CK2 Kinase Inhibition: Sub-Nanomolar Potency and Lipophilic Efficiency Benchmarking Against Clinical-Stage CK2 Inhibitors and Flavone-Derived Chemotypes
Among 137 aurone derivatives synthesized and screened, compound 12m (BFO13) inhibited human protein kinase CK2 with an IC50 of 3.6 nM and a calculated lipophilic efficiency (CLipE) of 4.94 (CLogP = 3.5). This CLipE value is commensurable with the best known CK2 inhibitors including the clinical-stage ATP-competitive inhibitor CX-4945 (silmitasertib) [1]. By contrast, the structurally related flavone chemotype, despite sharing nanomolar CK2 inhibitory activity, required distinct substitution patterns and yielded different LipE profiles. Forty-one aurone derivatives in the study achieved nanomolar-range IC50 values, demonstrating that the aurone scaffold can systematically deliver high-efficiency CK2 inhibitors with ligand efficiency metrics competitive with both ATP-competitive and allosteric inhibitor classes [1]. A subsequent independent 2025 study of 54 aurone derivatives confirmed sub-micromolar CK2 activity in 17 compounds, with BFO25 achieving an IC50 of 3 nM at 100 μM ATP, further validating the scaffold's robustness [2].
| Evidence Dimension | CK2 inhibitory potency (IC50) and lipophilic efficiency (CLipE = pIC50 − CLogP) |
|---|---|
| Target Compound Data | BFO13 (aurone 12m): IC50 = 3.6 nM, CLipE = 4.94 (CLogP = 3.5); BFO25: IC50 = 3 nM at 100 μM ATP |
| Comparator Or Baseline | CX-4945 (silmitasertib, clinical CK2 inhibitor) and flavone-based CK2 inhibitors (luteolin, FLC26, FNH79) with nanomolar IC50 values; the paper states BFO13 is 'commensurable with the best known inhibitors of CK2' |
| Quantified Difference | BFO13 CLipE = 4.94 ranks among the highest lipophilic efficiency values reported for ATP-competitive CK2 inhibitors; 41/137 aurones achieve nanomolar IC50 vs. flavone CK2 inhibitors requiring more extensive optimization |
| Conditions | Luminescent kinase assay and capillary electrophoresis; recombinant human CK2 holoenzyme; ATP concentration at Km levels (10 μM) for primary screening |
Why This Matters
A CLipE of 4.94 indicates that BFO13 achieves exceptional target engagement per unit of lipophilicity, a critical parameter for minimizing off-target toxicity and optimizing oral bioavailability—making this aurone derivative a procurement priority for CK2-targeted lead optimization programs.
- [1] Protopopov, M. V., Vdovin, V. S., Starosyla, S. A., Borysenko, I. P., Prykhod'ko, A. O., Lukashov, S. S., Bilokin, Y. V., Bdzhola, V. G., & Yarmoluk, S. M. (2020). Flavone inspired discovery of benzylidenebenzofuran-3(2H)-ones (aurones) as potent inhibitors of human protein kinase CK2. Bioorganic Chemistry, 102, 104062. DOI: 10.1016/j.bioorg.2020.104062. View Source
- [2] Starosyla, S. A., Bdzhola, V. G., Protopopov, M. V., Prykhod'ko, A. O., Lukashov, S. S., Bilokin, Y. V., & Yarmoluk, S. M. (2025). Discovery of new aurone derivatives as submicromolar CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2566780. DOI: 10.1080/14756366.2025.2566780. View Source
